Cas no 478261-15-3 (1H-INDOLE-2,3-DIONE, 1-PHENYL-, 3-[O-(1-OXOBUTYL)OXIME])
478261-15-3 structure
Product Name:1H-INDOLE-2,3-DIONE, 1-PHENYL-, 3-[O-(1-OXOBUTYL)OXIME]
Numero CAS:478261-15-3
MF:C18H16N2O3
MW:308.331244468689
CID:3226329
PubChem ID:5525113
Update Time:2025-04-21
1H-INDOLE-2,3-DIONE, 1-PHENYL-, 3-[O-(1-OXOBUTYL)OXIME] Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-INDOLE-2,3-DIONE, 1-PHENYL-, 3-[O-(1-OXOBUTYL)OXIME]
- 3-[(BUTYRYLOXY)IMINO]-1-PHENYL-1,3-DIHYDRO-2H-INDOL-2-ONE
- [(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino butanoate
- [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate
- 478261-15-3
- SCHEMBL8301725
- AKOS005105483
- 9L-311S
-
- Inchi: 1S/C18H16N2O3/c1-2-8-16(21)23-19-17-14-11-6-7-12-15(14)20(18(17)22)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3/b19-17-
- Chiave InChI: WVDFDCWLJYHWGV-ZPHPHTNESA-N
- Sorrisi: O=C1/C(/C2C=CC=CC=2N1C1C=CC=CC=1)=N\OC(CCC)=O
Proprietà calcolate
- Massa esatta: 308.11609238Da
- Massa monoisotopica: 308.11609238Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 483
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 59Ų
1H-INDOLE-2,3-DIONE, 1-PHENYL-, 3-[O-(1-OXOBUTYL)OXIME] Letteratura correlata
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
478261-15-3 (1H-INDOLE-2,3-DIONE, 1-PHENYL-, 3-[O-(1-OXOBUTYL)OXIME]) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso